

Technical Synthesis Guide: (2-Nitrophenyl)methanesulfonyl Chloride

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Compound of Interest

Compound Name:	(2-nitrophenyl)methanesulfonyl Chloride
CAS No.:	24974-75-2
Cat. No.:	B1586880

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CAS Registry Number: 24974-75-2 Synonyms: 2-Nitro- α -toluenesulfonyl chloride; o-Nitrobenzylsulfonyl chloride Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

(2-Nitrophenyl)methanesulfonyl chloride is a critical sulfonylating reagent used primarily for the introduction of the o-nitrobenzylsulfonyl protecting group (oNBS) in amine and hydroxyl functionalization. The o-nitrobenzyl moiety renders the resulting sulfonamides or sulfonates photocleavable, a property extensively utilized in solid-phase peptide synthesis and caged compound delivery systems.

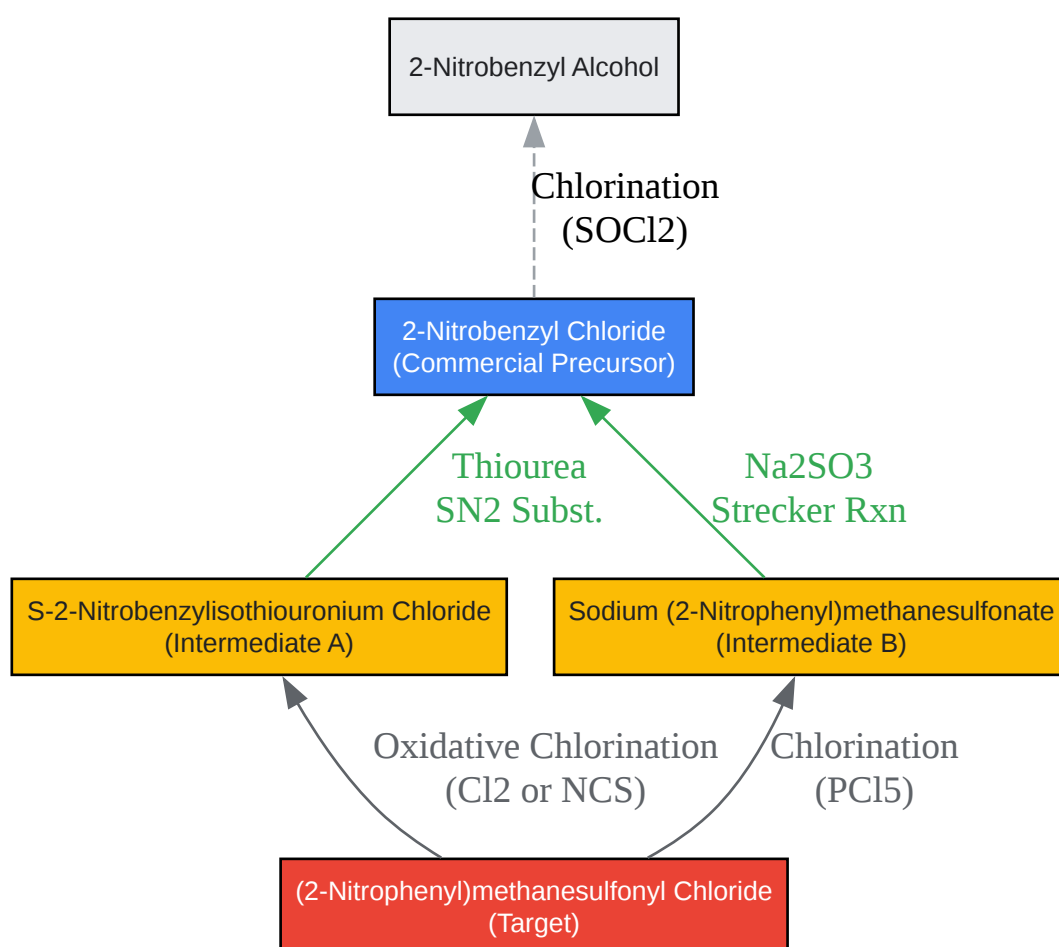
This guide details the two most robust synthetic pathways:

- The Oxidative Chlorination Route (Primary): Utilizes thiourea and chlorine gas/NCS. This is the preferred method for high yield and direct conversion.

- The Sulfite-PCl₅ Route (Alternative): A classic Strecker-type alkylation followed by chlorination, suitable for laboratories lacking gas-handling infrastructure.

Retrosynthetic Analysis

The strategic disconnection focuses on the benzylic carbon-sulfur bond. Direct chlorosulfonation of 2-nitrotoluene is generally avoided due to poor regioselectivity (ring sulfonation vs. benzylic substitution) and deactivation by the nitro group. Therefore, nucleophilic substitution on 2-nitrobenzyl chloride remains the most reliable entry point.



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Figure 1: Retrosynthetic tree illustrating the two primary pathways from the benzyl chloride precursor.

Primary Pathway: Oxidative Chlorination (Thiourea Method)

Rationale: This pathway is favored for its operational simplicity and high throughput. It avoids the isolation of highly soluble sulfonic acid salts and generates the sulfonyl chloride in a "one-pot" oxidation step.

Phase 1: Formation of Isothiouronium Salt

The reaction proceeds via an SN2 attack of thiourea on the benzylic halide.

- Reagents: 2-Nitrobenzyl chloride (1.0 eq), Thiourea (1.05 eq), Ethanol (95%).
- Mechanism: Nucleophilic substitution forming S-(2-nitrobenzyl)isothiuronium chloride.

Protocol:

- Dissolve 2-nitrobenzyl chloride (e.g., 17.1 g, 100 mmol) in Ethanol (50 mL).
- Add Thiourea (7.9 g, 105 mmol) in one portion.
- Heat the mixture to reflux for 1–2 hours. The solution typically becomes homogeneous before a white precipitate (the salt) begins to form.
- Cool to 0°C. Filter the crystalline isothiuronium salt.
- Wash with cold ethanol and dry under vacuum.
 - Checkpoint: Yield is typically >90%.^{[1][2]} The salt is stable and can be stored.

Phase 2: Oxidative Chlorination

The sulfur atom is oxidized from oxidation state -2 to +6. Chlorine gas is the most atom-efficient oxidant, though N-chlorosuccinimide (NCS) can be used for smaller, gas-free batches.

- Reagents: Isothiuronium salt (from Phase 1), Chlorine gas (Cl₂), Water, Acetic Acid (optional co-solvent).

- Temperature Control: Critical. Maintain $<10^{\circ}\text{C}$ to prevent hydrolysis of the product.

Protocol (Cl_2 Method):

- Suspend the isothiuronium salt (24.8 g, 100 mmol) in water (150 mL). Note: Adding CH_2Cl_2 (100 mL) creates a biphasic system that extracts the product immediately, protecting it from hydrolysis.
- Cool the mixture to $0-5^{\circ}\text{C}$ using an ice/salt bath.
- Bubble Chlorine gas slowly through the aqueous layer with vigorous stirring.
 - Observation: The solid salt will dissolve, and an oil (or solid depending on purity) will separate in the organic phase.
 - Stoichiometry: Approx. 3 molar equivalents of Cl_2 are required.
- Continue chlorination until the yellow color of excess Cl_2 persists and the suspended solid has disappeared.
- Work-up: Separate the organic layer (if biphasic) or extract with CH_2Cl_2 . Wash the organic phase with cold 5% NaHSO_3 (to remove excess Cl_2) and then cold water.
- Dry over anhydrous MgSO_4 and concentrate in vacuo below 30°C .
- Purification: Recrystallize from CCl_4 /Hexane or Toluene/Petroleum Ether if necessary.

Data Summary: Thiourea Route

Parameter	Specification
Overall Yield	75–85%
Reaction Time	~4 hours (total)
Key Hazard	Chlorine gas (Toxic/Corrosive)

| Product Appearance | Pale yellow crystalline solid |

Alternative Pathway: Sulfite-PCl₅ (Strecker Method)

Rationale: Useful when chlorine gas handling is not feasible. This route utilizes the Strecker sulfite alkylation followed by conversion of the sulfonate salt to the chloride.

Phase 1: Strecker Sulfonation

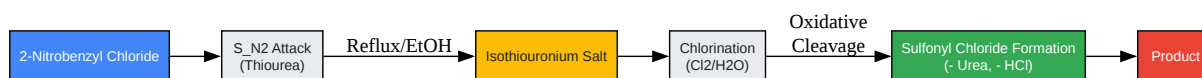
- Reagents: 2-Nitrobenzyl chloride, Sodium Sulfite (Na₂SO₃), Water/Dioxane.
- Protocol:
 - Reflux 2-nitrobenzyl chloride with a saturated aqueous solution of Na₂SO₃ (1.2 eq) for 4–6 hours.
 - Cool the solution. The sodium sulfonate salt may precipitate; if not, concentrate the solution or salt out with NaCl.
 - Isolate and thoroughly dry the sodium 2-nitrobenzylsulfonate salt. Moisture is detrimental to the next step.

Phase 2: Chlorination with PCl₅

- Reagents: Sodium 2-nitrobenzylsulfonate, Phosphorus Pentachloride (PCl₅).
- Protocol:
 - Mix the dry sulfonate salt (1.0 eq) with PCl₅ (1.1 eq) in a round-bottom flask. Solvent-free conditions are often preferred to maximize concentration, though POCl₃ can be used as a solvent.
 - Heat gently to 70–80°C. The reaction will evolve POCl₃ fumes.
 - Once the reaction mass liquefies and gas evolution ceases, cool the mixture.
 - Pour the mixture onto crushed ice (carefully!) to quench excess PCl₅ and POCl₃.
 - Extract the precipitating sulfonyl chloride immediately with CH₂Cl₂.

Mechanistic Workflow

The following diagram details the electron flow and transformation logic for the primary Thiourea pathway.



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Figure 2: Reaction workflow for the Thiourea/Cl₂ oxidative chlorination.

Safety & Handling

- Corrosivity: **(2-Nitrophenyl)methanesulfonyl chloride** hydrolyzes to form HCl and the corresponding sulfonic acid. It causes severe skin burns and eye damage.
- Lachrymator: Like many benzyl halides and sulfonyl chlorides, it can be a potent lachrymator. Handle only in a fume hood.
- Stability: Store in a refrigerator (<4°C) under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
- Explosion Hazard: While relatively stable, nitro compounds can be energetic. Do not distill the final product at high temperatures (>100°C) without vacuum; decomposition may occur.

References

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